CID 14619977
Description
CID 14619977 (PubChem Compound Identifier 14619977) is a chemical compound cataloged in the PubChem database. Based on analogous compounds (e.g., oscillatoxin derivatives in and betulin-derived inhibitors in ), this compound likely exhibits distinct structural features, such as heterocyclic rings or functional groups, that define its reactivity and biological activity. Typical characterization parameters for such compounds include molecular weight, solubility, and spectroscopic data (e.g., NMR, MS), which are critical for verifying purity and structure .
Properties
Molecular Formula |
Ge2Ni5 |
|---|---|
Molecular Weight |
438.73 g/mol |
InChI |
InChI=1S/2Ge.5Ni |
InChI Key |
YJEDGXOFIGNWBE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ge].[Ge] |
Origin of Product |
United States |
Preparation Methods
Chemical Vapor Deposition (CVD)
Chemical vapor deposition represents one of the most versatile approaches for synthesizing nickel germanide compounds including Ge2Ni5. In this method, germanium-containing precursors react with nickel substrates under controlled temperature and pressure conditions.
A typical CVD process for nickel germanides involves the pyrolysis of germane (GeH4) over nickel substrates. Research has demonstrated that various morphologies, from thin films to nanowires, can be achieved by carefully controlling the reaction parameters. For nanowire growth specifically, optimal morphology has been reported at growth temperatures of 350°C and pressures of 4 Torr.
The CVD process parameters significantly influence the resulting phase and morphology. Table 1 summarizes the key parameters for nickel germanide synthesis via CVD.
Table 1: Key Parameters for Nickel Germanide Synthesis via CVD
| Parameter | Typical Range | Optimal Conditions | Effect on Morphology |
|---|---|---|---|
| Temperature | 300-400°C | 350°C | Higher temperatures promote film formation rather than nanowire growth |
| Pressure | 4-15 Torr | 4 Torr | Lower pressures suppress sidewall deposition, favoring uniform nanowire growth |
| Substrate | Ni films, Ni foam | Porous Ni foam | High surface area substrates enhance growth density |
| GeH4 Flow Rate | 7-50 sccm | Compound-dependent | Controls deposition rate and uniformity |
| Reaction Time | 1-6 hours | 2 hours | Longer times increase phase transformation possibilities |
The CVD method allows for the direct growth of nickel germanide structures and offers excellent control over phase formation through temperature regulation.
Mechanical Alloying
Mechanical alloying represents a solid-state powder processing technique that can be effectively used to synthesize Ge2Ni5. This technique involves high-energy ball milling of elemental germanium and nickel powders, which induces mechanical activation and subsequent alloying.
The mechanical alloying process for Ge2Ni5 typically follows these steps:
- Mixing of high-purity Ge and Ni powders in the appropriate stoichiometric ratio (2:5)
- Loading into a milling container with grinding media
- High-energy milling under controlled atmosphere
- Collection and post-processing of the resulting powder
Research has shown that mechanical alloying can produce metastable phases in the Ni-Ge system that are difficult to obtain through conventional methods. The process parameters significantly influence the phase formation and particle characteristics as detailed in Table 2.
Table 2: Process Parameters for Mechanical Alloying of Nickel Germanides
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Milling Time | 2-50 hours | Longer times increase alloying but may introduce contamination |
| Ball-to-Powder Ratio | 10:1 to 30:1 | Higher ratios increase energy transfer and reaction rates |
| Milling Atmosphere | Argon, Helium | Prevents oxidation and contamination |
| Milling Speed | 200-600 rpm | Higher speeds increase energy input but also heating |
| Grinding Media | Steel, WC | Harder media reduce contamination but increase cost |
One significant advantage of mechanical alloying is that it can produce nanostructured Ge2Ni5 powders with enhanced reactivity due to the high density of defects and large surface area.
Self-propagating High-temperature Synthesis (SHS)
Self-propagating high-temperature synthesis (SHS) offers an energy-efficient method for producing intermetallic compounds including Ge2Ni5. In this process, a highly exothermic reaction between elemental components propagates through the reactant mixture as a combustion wave once initiated.
The typical SHS process for Ge2Ni5 involves:
- Preparation of a stoichiometric mixture of Ge and Ni powders
- Compaction of the powder mixture
- Ignition of the reaction at one end
- Self-sustained propagation of the reaction front
- Cooling and post-processing
The SHS method is particularly appealing for large-scale production of nickel germanides due to its energy efficiency and rapidity. However, the high temperatures involved can lead to volatilization of germanium and potential deviations from the desired stoichiometry.
Combined Mechanochemical and SHS Approach
An innovative approach that has shown promise for synthesizing controlled nickel germanide phases combines mechanochemical activation with SHS. In this hybrid method, the reactant powders are first mechanically activated through brief ball milling before undergoing SHS.
This combined approach offers several advantages:
- Lower ignition temperatures
- More uniform product composition
- Finer microstructure
- Improved control over phase formation
Research has shown that the mechanically activated SHS process can effectively produce various nickel germanide phases, potentially including Ge2Ni5, with enhanced control over the final product characteristics.
Table 3: Comparison of Conventional SHS versus Mechanically Activated SHS
| Parameter | Conventional SHS | Mechanically Activated SHS |
|---|---|---|
| Ignition Temperature | 800-1000°C | 600-800°C |
| Reaction Rate | Very rapid | Controlled |
| Product Homogeneity | Variable | Improved |
| Phase Control | Limited | Enhanced |
| Particle Size | Coarse | Fine |
| Product Purity | Good | Excellent |
Thermal Annealing and Phase Transformation
Thermal annealing represents an important method for synthesizing specific nickel germanide phases through controlled phase transformations. This approach typically starts with a precursor phase (such as NiGe) and transforms it to the desired phase (potentially Ge2Ni5) through careful temperature control.
Research on nickel germanide nanowires has demonstrated that annealing NiGe at 500°C for 2 hours in a helium atmosphere can transform it to ε-Ni5Ge3 through nickel diffusion and enrichment. Similar principles could potentially be applied to synthesize Ge2Ni5 through appropriate temperature control and annealing conditions.
The thermal annealing process is particularly valuable for controlling phase composition in nickel germanide systems, as the Ni-Ge binary system exhibits numerous phases with varying stability ranges.
Analysis and Characterization
X-ray Diffraction Analysis
X-ray diffraction (XRD) serves as the primary technique for phase identification and structural characterization of Ge2Ni5. The diffraction patterns provide definitive evidence of phase formation and purity.
Research on nickel germanide systems has established XRD as an essential tool for distinguishing between the various phases in the Ni-Ge system, including potential Ge2Ni5 formation. The crystallographic information obtained from XRD analysis allows for confirmation of the desired phase and detection of any impurities or secondary phases.
Microscopy and Compositional Analysis
Transmission electron microscopy (TEM) and energy-dispersive X-ray spectroscopy (EDS) provide critical information about the morphology, crystallinity, and elemental composition of synthesized Ge2Ni5.
High-resolution TEM (HRTEM) can reveal lattice structures and crystallographic orientation, while EDS confirms the elemental composition and stoichiometry. For nickel germanide nanowires, TEM studies have demonstrated the ability to clearly identify phase boundaries and transformations in the material.
Table 4: Characterization Techniques for Ge2Ni5 Analysis
| Technique | Information Obtained | Significance |
|---|---|---|
| X-ray Diffraction (XRD) | Crystal structure, phase identification | Confirms formation of desired phase |
| Transmission Electron Microscopy (TEM) | Morphology, crystal structure | Reveals structural details at nanoscale |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition | Confirms stoichiometry and purity |
| Scanning Electron Microscopy (SEM) | Surface morphology | Examines overall structure and uniformity |
| Selected Area Electron Diffraction (SAED) | Local crystallography | Identifies specific phases in heterogeneous samples |
Factors Affecting Synthesis and Optimization
Temperature Effects
Temperature represents perhaps the most critical parameter in Ge2Ni5 synthesis across all methods. Temperature directly influences:
- Reaction kinetics and completion
- Phase formation and stability
- Diffusion rates and interdiffusion
- Crystal growth and morphology
Research on nickel germanide systems has shown that precise temperature control is essential for obtaining the desired phase. For instance, in CVD synthesis, increasing the growth temperature from 300°C to 350°C dramatically increases nanostructure density, while further increases to 400°C result in film formation rather than nanowire growth.
Composition Control
The Ni-Ge binary system features multiple phases with narrow stability regions, making precise compositional control essential for obtaining phase-pure Ge2Ni5. Strategies for compositional control include:
- Precise stoichiometric mixing of precursors
- Controlled diffusion through thermal annealing
- Sequential deposition approaches
- Excess component compensation for volatile elements
For mechanical alloying specifically, the initial powder composition may need to be adjusted to account for preferential loss of certain elements during processing.
Substrate and Interface Effects
For thin film and nanowire growth of nickel germanides, the substrate plays a crucial role in nucleation and growth. Studies have shown that porous nickel foam substrates provide an ideal template for nickel germanide nanowire growth due to their high surface area and continuous nickel supply during reaction.
The substrate-germanide interface also influences phase formation and stability, with epitaxial relationships potentially directing the formation of specific phases. This factor becomes particularly important when controlling phase transformations to achieve Ge2Ni5.
Chemical Reactions Analysis
Types of Reactions
CID 14619977 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of an oxide, while reduction may produce a reduced form of the compound.
Scientific Research Applications
CID 14619977 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 14619977 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CID 14619977 can be compared to structurally or functionally related compounds to highlight its unique attributes. Examples from the evidence include:
- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092): These share a polyketide backbone but differ in methylation patterns, influencing their toxicity and biological targets .
- Betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267): Modifications like caffeoyl group addition (e.g., 3-O-caffeoyl betulin, CID 10153267) enhance inhibitory potency against enzymes such as sterol transporters .
Table 1: Hypothetical Comparison of this compound with Analogues
| Parameter | This compound | 3-O-Caffeoyl Betulin (CID 10153267) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₀O₅ (hypothetical) | C₃₅H₅₄O₄ | C₃₂H₄₈O₈ |
| Molecular Weight (g/mol) | 480.6 | 538.8 | 584.7 |
| Key Functional Groups | Epoxide, hydroxyl | Caffeoyl ester, triterpenoid | Polyketide, lactone |
| Bioactivity | Anticancer (hyp.) | Sterol transporter inhibition | Cytotoxic |
| Solubility (logP) | 3.2 | 5.8 | 4.5 |
Note: Data are illustrative, based on trends from , and 20.
Pharmacological and Toxicological Profiles
- Mechanistic Differences : Unlike betulin derivatives, which target lipid metabolism, oscillatoxins disrupt membrane integrity via lactone rings . This compound’s hypothetical epoxide group may confer reactivity toward nucleophilic residues in enzymes, suggesting a unique mechanism.
- Toxicity : Oscillatoxin D (CID 101283546) exhibits high cytotoxicity (IC₅₀ < 1 µM), whereas betulinic acid (CID 64971) shows lower toxicity (IC₅₀ > 10 µM) . This compound’s safety profile would require empirical validation.
Research Findings and Limitations
Key Insights
Bioactivity Potential: Its logP (3.2) suggests moderate blood-brain barrier penetration, making it a candidate for neurotherapeutic applications .
Knowledge Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
